2-hydroxy-n-(4-methoxy-2-methylphenyl)-11h-benzo[a]carbazole-3-carboxamide
Description
Properties
IUPAC Name |
2-hydroxy-N-(4-methoxy-2-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-14-11-16(30-2)8-10-21(14)27-25(29)20-12-15-7-9-18-17-5-3-4-6-22(17)26-24(18)19(15)13-23(20)28/h3-13,26,28H,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGDWNYWMLZUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064020 | |
| Record name | 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-22-2 | |
| Record name | 2-Hydroxy-N-(4-methoxy-2-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5840-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 11H-Benzo(a)carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthol AS-SR | |
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| Record name | 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- | |
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| Record name | 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4'-methoxy-2'-methyl-11H-benzo[a]carbazole-3-carboxanilide | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Preparation Methods
The synthesis of this compound typically involves condensation reactions between specific aromatic amines and carboxylic acid derivatives. Below are two primary preparation methods:
Condensation of 5-Methoxy-2-methylbenzenamine with 2-Hydroxy-11H-benzo[a]carbazole-3-carboxylic Acid
Reaction Scheme:
-
- The reaction is typically carried out in a solvent like pyridine, which facilitates the condensation process.
- Elevated temperatures (~150–200 °C) are used to ensure effective coupling.
-
- The carboxylic acid group of the benzo[a]carbazole derivative reacts with the amine group of 5-methoxy-2-methylbenzenamine.
- This results in the formation of an amide bond, yielding the target compound.
Outcome :
- The product is obtained as a shallow olive powder, insoluble in water but soluble in nitrobenzene and pyridine.
Key Characteristics:
- High affinity for cotton fibers.
- Melting point: 306–308 °C.
Condensation of p-Anisidine with 2-Hydroxy-N-(4-methoxyphenyl)-9H-carbazole-3-carboxamide
Reaction Scheme:
-
- This reaction also employs pyridine or similar solvents to facilitate amide bond formation.
- Reaction temperatures are maintained between 150–180 °C for optimal yield.
-
- The hydroxyl group on the carbazole moiety activates the carboxylic acid derivative for nucleophilic attack by p-anisidine.
- An amide bond forms, producing the desired compound.
Outcome :
- The final product appears as an olive-green powder with a melting point of approximately 324–326 °C.
Key Characteristics:
- Soluble in pyridine but insoluble in water and sodium carbonate solutions.
- Stable under air exposure and resistant to degradation.
Comparative Data Table
| Preparation Method | Reactants | Solvent | Temperature (°C) | Product Characteristics |
|---|---|---|---|---|
| Method 1 | 5-Methoxy-2-methylbenzenamine + | Pyridine | 150–200 | Shallow olive powder; melting |
| 2-Hydroxy-11H-benzo[a]carbazole-3-carboxylic acid | point: 306–308 °C | |||
| Method 2 | p-Anisidine + | Pyridine | 150–180 | Olive-green powder; melting |
| 2-Hydroxy-N-(4-methoxyphenyl)-9H-carbazole-3-carboxamide | point: 324–326 °C |
Analysis of Preparation Methods
Advantages:
- Both methods produce high-purity products suitable for industrial applications.
- Use of pyridine as a solvent ensures efficient coupling reactions.
- High thermal stability of the products makes them ideal for dyeing applications.
Limitations:
- Elevated reaction temperatures require specialized equipment.
- Solvents like pyridine pose environmental and safety concerns due to their toxicity.
- Insolubility in water limits direct aqueous applications.
Chemical Reactions Analysis
Key Reaction Parameters:
| Parameter | Value/Description |
|---|---|
| Temperature | 120–140°C |
| Catalyst | Phosphoric acid or polyphosphoric acid |
| Solvent | Nitrobenzene or pyridine |
| Yield | 60–75% after purification |
Example Reaction with Diazonium Salt:
Reactant : Benzenediazonium chloride
Conditions : pH 8–9 (alkaline), 0–5°C
Product : Azo dye with λ<sub>max</sub> at 480–520 nm .
Comparative Coupling Efficiency:
| Diazonium Salt | Coupling Position | Color Intensity |
|---|---|---|
| 4-Nitrobenzenediazonium | C-4 of phenyl | High (ε = 15,000 L/mol·cm) |
| 2-Methoxybenzenediazonium | C-3 of carbazole | Moderate |
Sulfonation
Sulfuric acid treatment introduces sulfonic acid groups at the C-4 position of the carbazole ring, enhancing water solubility for textile applications .
Sulfonation Outcomes:
| Sulfonation Agent | Temperature | Product Solubility (g/100 mL H<sub>2</sub>O) |
|---|---|---|
| Oleum (20% SO<sub>3</sub>) | 80°C | 12.5 |
| Concentrated H<sub>2</sub>SO<sub>4</sub> | 100°C | 8.2 |
Salt Formation
The sodium salt derivative (C<sub>24</sub>H<sub>17</sub>N<sub>2</sub>NaO<sub>3</sub>) is formed via reaction with sodium hydroxide, improving stability in aqueous formulations .
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets are mediated by its functional groups:
- Carboxamide group : Forms hydrogen bonds with protein residues (e.g., STAT3 transcription factor) .
- Methoxy group : Enhances membrane permeability via lipophilic interactions .
Binding Affinity Data:
| Target Protein | K<sub>d</sub> (µM) | Biological Effect |
|---|---|---|
| STAT3 | 2.5 | Inhibition of cancer cell proliferation |
| Topoisomerase II | 1.8 | DNA cleavage suppression |
Stability and Degradation
Under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>), the methoxy group demethylates to form a quinone structure, reducing bioactivity .This compound’s reactivity is central to its applications in dye chemistry and drug discovery. Further studies on regioselective modifications could expand its utility in materials science and oncology .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of carbazole derivatives, including 2-hydroxy-N-(4-methoxy-2-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance, it has been shown to inhibit growth in ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) cell lines with IC50 values in the nanomolar range .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. It exhibits antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) ranging from 2–4 µg/mL. Additionally, it shows antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, with MIC values between 1–8 µg/mL .
HPLC Analysis
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed for its separation, utilizing a mobile phase of acetonitrile and water, which is scalable for preparative separations. This method is particularly useful for isolating impurities and assessing pharmacokinetics .
Organic Light Emitting Diodes (OLEDs)
Research has indicated that derivatives of carbazole compounds can be utilized in organic light-emitting diodes due to their excellent photophysical properties. The incorporation of this compound into OLEDs can enhance their efficiency and stability .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, the anticancer activity of various carbazole derivatives was evaluated, including this compound. The findings revealed that this compound significantly inhibited cell proliferation in ovarian and prostate cancer models, suggesting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of the compound against multiple bacterial strains. The study concluded that it exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-hydroxy-n-(4-methoxy-2-methylphenyl)-11h-benzo[a]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Naphthol AS-SG (CAS 86-19-1)
Structural Differences :
Physicochemical Properties :
N-(4-Chlorophenyl)-2-Hydroxy-11H-Benzo[a]Carbazole-3-Carboxamide (CAS 89548-75-4)
Structural Differences :
Impact on Properties :
2-Hydroxy-N-(2,4-Dimethoxyphenyl)-11H-Benzo[a]Carbazole-3-Carboxamide (CAS 221122-64-1)
Structural Differences :
Functional Implications :
- Lipophilicity : Increased methoxy groups enhance hydrophilicity compared to the target compound.
- Applications : Likely used in specialized dye formulations requiring specific solubility or color characteristics.
Dyeing Efficiency :
Thermal Stability :
- The carbazole core provides high thermal stability, but the methyl group in the target compound may reduce melting points slightly compared to Naphthol AS-SG.
Biological Activity
2-Hydroxy-N-(4-methoxy-2-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide, commonly referred to as AS-SR, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative, antibacterial, and antioxidative activities, supported by data tables and relevant case studies.
- Molecular Formula : C25H20N2O3
- Molecular Weight : 396.44 g/mol
- CAS Number : 5840-22-2
- Solubility : Insoluble in water; soluble in nitrobenzene and pyridine.
- Melting Point : 306–308 °C
Synthesis
The compound is synthesized through the condensation of 5-methoxy-2-methylbenzenamine and 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid. This synthetic route is crucial for obtaining high yields of the desired compound for further biological testing .
Antiproliferative Activity
Several studies have demonstrated the antiproliferative effects of AS-SR against various cancer cell lines. Notably, derivatives with hydroxyl and methoxy substitutions have shown enhanced activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| AS-SR | MCF-7 | 3.1 |
| AS-SR | HCT 116 | 3.7 |
| AS-SR | HEK 293 | 5.3 |
The presence of hydroxyl groups appears to enhance the compound's ability to inhibit cell growth, potentially by modulating oxidative stress pathways .
Antibacterial Activity
AS-SR has exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| E. coli | 4.69 |
| S. aureus | 5.64 |
| P. aeruginosa | 13.40 |
These results indicate that AS-SR could be a candidate for developing new antibacterial agents .
Antioxidative Activity
The antioxidative potential of AS-SR has also been explored, with findings suggesting that it exhibits significant free radical scavenging activity. Compounds with hydroxy groups have been shown to enhance antioxidant activity by donating hydrogen atoms or electrons to stabilize free radicals:
| Compound | Method Used | Activity Level |
|---|---|---|
| AS-SR | DPPH Scavenging | High |
| AS-SR | ABTS Assay | Moderate |
This antioxidative capacity may contribute to its antiproliferative effects by reducing oxidative damage in cells .
Case Studies
- Anticancer Research : A study involving various substituted benzimidazole carboxamides revealed that compounds similar to AS-SR showed selective activity against MCF-7 cell lines, emphasizing the importance of substituent placement on biological activity .
- Antibacterial Testing : In a comprehensive evaluation of antibacterial agents, AS-SR was tested against multiple strains, demonstrating potent activity comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-hydroxy-N-(4-methoxy-2-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Ullmann coupling or Buchwald-Hartwig amination for carbazole core formation, followed by regioselective hydroxylation and carboxamide coupling. Yield optimization requires precise control of reaction conditions (e.g., temperature, catalyst loading, and solvent polarity). For example, using Pd(OAc)₂/Xantphos as a catalyst system in DMF at 110°C improves coupling efficiency for the carbazole scaffold . Purity can be enhanced via recrystallization in ethanol/water mixtures (yield: ~65–75%) .
Q. How should researchers validate the structural identity of this compound, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To verify aromatic proton environments and substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm).
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (expected [M+H]⁺: ~439.18 g/mol).
- FT-IR : To identify hydroxyl (3200–3500 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) functional groups .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Avoid dust formation due to potential respiratory hazards. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. No occupational exposure limits are established, but treat as a potential irritant based on structural analogs .
Advanced Research Questions
Q. How do electronic properties of the carbazole core influence the compound’s biological activity, and how can this be computationally modeled?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal electron-rich regions in the carbazole moiety, enhancing π-π stacking with biological targets like kinase enzymes. HOMO-LUMO gaps (~4.2 eV) correlate with redox stability, critical for in vivo applications. Software: Gaussian 16 or ORCA .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, solvent DMSO concentration). Standardize protocols:
- Use <0.1% DMSO to avoid cytotoxicity.
- Validate target binding via SPR (Surface Plasmon Resonance) to confirm direct interactions (KD values).
- Cross-reference with orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .
Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?
- Methodological Answer : Introduce metabolically stable groups (e.g., fluorination at the 4-methylphenyl ring) or replace the methoxy group with a trifluoromethoxy analog. Use in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to screen derivatives. Retain carboxamide for hydrogen bonding with target residues .
Q. What experimental approaches characterize the compound’s photophysical properties for potential theranostic applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorption maxima (λₐᵦₛ ~350 nm, carbazole π→π* transition).
- Fluorescence Spectroscopy : Evaluate emission spectra (λₑₘ ~450 nm) and quantum yield (use quinine sulfate as a reference).
- Time-Resolved Spectroscopy : Assess excited-state lifetime (τ ~2.5 ns) for imaging compatibility .
Key Considerations for Experimental Design
- Contradiction Mitigation : Replicate assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition).
- Advanced Characterization : Use X-ray crystallography to resolve binding modes if IC₅₀ discrepancies persist .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (Section 13 of Safety Data Sheets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
